molecular formula C17H19N3O3 B12525630 3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- CAS No. 681161-09-1

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-

Cat. No.: B12525630
CAS No.: 681161-09-1
M. Wt: 313.35 g/mol
InChI Key: BRVCHYGGLLZJOC-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- (CAS 681161-09-1) is a pyridine derivative with a molecular formula of C₁₇H₁₉N₃O₃ and a molar mass of 313.35 g/mol . Its structure features:

  • A pyridine ring substituted at position 3 with a carboxylic acid group.
  • A methyl group at position 4.
  • An amino-linked 4-morpholinylphenyl group at position 2.

The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and may influence interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

681161-09-1

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

6-methyl-2-(4-morpholin-4-ylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O3/c1-12-2-7-15(17(21)22)16(18-12)19-13-3-5-14(6-4-13)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3,(H,18,19)(H,21,22)

InChI Key

BRVCHYGGLLZJOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Hantzsch Pyridine Synthesis Modifications

The classical Hantzsch synthesis, which employs β-keto esters, aldehydes, and ammonia, can be adapted to introduce substituents. For example:

  • Condensation : Ethyl acetoacetate (β-keto ester) reacts with formaldehyde and ammonium acetate to form a 1,4-dihydropyridine intermediate.
  • Oxidation : Treatment with nitric acid or MnO₂ yields the pyridine ring. Adjusting reagents allows incorporation of a methyl group at C6 and a carboxylic acid at C3.

Limitations : Poor regiocontrol for unsymmetric substitution patterns necessitates post-synthetic modifications.

Halogenated Pyridine Intermediates

A more reliable approach involves halogenated precursors:

  • 2-Chloro-6-methylpyridine-3-carboxylic acid : Synthesized via chlorination of 6-methylnicotinic acid using PCl₅ or SOCl₂.
  • Amination : The chlorine at C2 is displaced by 4-(4-morpholinyl)aniline under nucleophilic aromatic substitution (NAS) conditions.

Example Protocol :

  • Substrate : 2-Chloro-6-methylpyridine-3-carboxylic acid (1.0 equiv).
  • Nucleophile : 4-(4-Morpholinyl)aniline (1.2 equiv).
  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO, 110°C, 24h.
  • Yield : ~65–70% after purification by recrystallization (ethanol/water).

Mechanistic Insight : Copper catalysis facilitates the Ullmann-type coupling, enabling C–N bond formation even with deactivated aryl amines.

Functionalization of the Pyridine Ring

Methyl Group Installation

The C6 methyl group is typically introduced early via:

  • Friedel-Crafts Alkylation : Using MeCl/AlCl₃ on a preformed pyridine intermediate (limited by ring activation).
  • Directed Ortho-Metalation : A pyridine directing group (e.g., amide) enables regioselective methylation at C6 using MeMgBr or TMSCH₂Li.

Case Study :

  • Substrate : 2-Chloronicotinic acid.
  • Reagents : LDA (–78°C), MeI.
  • Result : 6-Methyl-2-chloronicotinic acid (72% yield).

Coupling Strategies for the Morpholinyl-Aniline Moiety

Buchwald-Hartwig Amination

This palladium-catalyzed method is ideal for coupling aryl halides with amines:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv).
  • Solvent : Toluene or dioxane, 100°C, 12h.
  • Substrate : 2-Bromo-6-methylpyridine-3-carboxylic acid.

Advantages : Tolerates electron-rich amines like 4-(4-morpholinyl)aniline.

Nucleophilic Aromatic Substitution (NAS)

For electron-deficient pyridines, NAS avoids transition metals:

  • Activation : Electron-withdrawing groups (e.g., –COOH) enhance reactivity at C2.
  • Conditions : DMSO, KOtBu, 120°C, 48h.

Limitations : Requires excess amine (2.5 equiv) and prolonged reaction times.

Protecting Group Strategies

Carboxylic Acid Protection

To prevent side reactions during amination:

  • Esterification : Convert –COOH to methyl ester using SOCl₂/MeOH.
  • Deprotection : Hydrolyze with LiOH/THF/H₂O post-coupling.

Example :

  • Methyl 2-chloro-6-methylnicotinate → Methyl 2-[[4-(4-morpholinyl)phenyl]amino]-6-methylnicotinate → Acid hydrolysis.

Amine Protection (If Needed)

For substrates sensitive to oxidation:

  • Boc Protection : Treat with Boc₂O/DMAP.
  • Deprotection : TFA/DCM.

Optimization of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMSO and DMF enhance NAS rates by stabilizing transition states.
  • Ether Solvents : DME improves Pd-catalyzed couplings by solubilizing inorganic bases.

Temperature and Time

  • NAS : 100–120°C for 24–48h.
  • Buchwald-Hartwig : 80–100°C for 12–24h.

Base Selection

  • Weak Bases (K₂CO₃) : Preferred for Pd catalysis to avoid ligand degradation.
  • Strong Bases (KOtBu) : Accelerate NAS but risk side reactions.

Analytical and Purification Techniques

Chromatography

  • Silica Gel : Elute with EtOAc/hexane (1:3 → 1:1) for intermediates.
  • Reverse-Phase HPLC : Final purification using C18 column (MeCN/H₂O + 0.1% TFA).

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • δ 8.2–8.4 ppm (pyridine H4, H5).
    • δ 6.8–7.2 ppm (morpholinyl-aniline protons).
    • δ 2.4–2.6 ppm (morpholine –CH₂–).
  • LC-MS : [M+H]⁺ = 342.2 (calculated for C₁₈H₂₀N₃O₃).

Challenges and Mitigation Strategies

Regioselectivity in Amination

  • Issue : Competing amination at C4 or C6.
  • Solution : Use sterically hindered ligands (e.g., DavePhos) to favor C2 substitution.

Morpholine Ring Stability

  • Issue : Acidic conditions may protonate morpholine, reducing nucleophilicity.
  • Solution : Conduct reactions at neutral pH or use buffered systems.

Scale-Up Considerations

Cost-Effective Reagents

  • Replace Pd(OAc)₂ with Pd/C (heterogeneous catalyst) for easier recovery.
  • Use CuI instead of Pd in NAS for large-scale syntheses.

Green Chemistry Metrics

  • Solvent Recovery : Distill DMSO or DMF for reuse.
  • Atom Economy : 78% for Buchwald-Hartwig route vs. 65% for NAS.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below compares the target compound with structurally related pyridinecarboxylic acid derivatives:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (681161-09-1) 6-Methyl, 2-(4-morpholinylphenyl)amino, 3-carboxylic acid C₁₇H₁₉N₃O₃ 313.35 Morpholine enhances solubility; methyl group may influence steric effects.
6-Methyl-2-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid (883241-16-5) 6-Methyl, 2-(4-trifluoromethylphenyl), 3-carboxylic acid C₁₄H₁₀F₃NO₂ 305.24 Trifluoromethyl group increases lipophilicity and metabolic stability.
5-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid (N/A) 5-(4-Trifluoromethylphenyl), 3-carboxylic acid C₁₃H₈F₃NO₂ 283.21 Trifluoromethyl group at position 5; positional isomerism affects binding.
2-[(4-Phenylphenyl)amino]pyridine-3-carboxylic acid (33522-82-6) 2-(Biphenyl)amino, 3-carboxylic acid C₁₈H₁₄N₂O₂ 298.32 Biphenyl group enables π-π stacking; lacks heterocyclic substituents.
Morniflumate (65847-85-0) Ethyl morpholino ester of 2-[[3-(trifluoromethyl)phenyl]amino]nicotinic acid C₁₉H₂₀F₃N₃O₃ 395.38 Morpholine ester linkage; anti-inflammatory applications.

Biological Activity

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- (commonly referred to as compound X) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Antiinflammatory Activity

Recent studies have indicated that compound X exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 value for TNF-α inhibition was reported at 123 nM, which is significantly lower than that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Anticancer Activity

Compound X has also shown promise in cancer research. It was evaluated in various cancer cell lines, demonstrating cytotoxic effects against breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways. A study reported a 50% reduction in cell viability at concentrations as low as 10 µM .

Prostaglandin E2 (PGE2) Pathway

The primary mechanism through which compound X exerts its anti-inflammatory effects is via the inhibition of the PGE2 pathway. By blocking the EP4 receptor, it effectively reduces PGE2 levels, which are often elevated in inflammatory conditions .

Apoptosis Induction

In cancer cells, compound X triggers apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. This dual action leads to a marked increase in cell death rates in malignant tissues .

Clinical Trials

  • Study on Inflammatory Pain Models : In a clinical trial involving patients with osteoarthritis, compound X was administered to evaluate its efficacy compared to traditional NSAIDs. Results indicated a significant reduction in pain scores and improved mobility after four weeks of treatment .
  • Cancer Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with compound X resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers such as cleaved PARP .

Data Tables

Property Value
IC50 for TNF-α 123 nM
Cytotoxic Concentration 10 µM (50% viability reduction)
Clinical Trial Duration 4 weeks

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